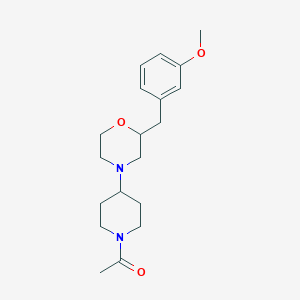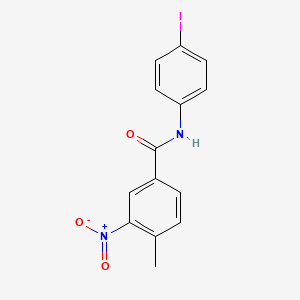![molecular formula C9H18BrNOS B6058831 S-[2-(1-piperidinyl)ethyl] ethanethioate hydrobromide](/img/structure/B6058831.png)
S-[2-(1-piperidinyl)ethyl] ethanethioate hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-[2-(1-piperidinyl)ethyl] ethanethioate hydrobromide, also known as E-2020, is a potent and selective acetylcholinesterase inhibitor. It is widely used in scientific research to investigate the role of acetylcholinesterase in various biochemical and physiological processes.
作用机制
S-[2-(1-piperidinyl)ethyl] ethanethioate hydrobromide binds to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission. The increased availability of acetylcholine can improve cognitive function, muscle contraction, and other physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of S-[2-(1-piperidinyl)ethyl] ethanethioate hydrobromide are primarily due to its ability to inhibit acetylcholinesterase. This leads to an increase in acetylcholine levels, which can improve cognitive function, muscle contraction, and other physiological processes. However, the prolonged use of acetylcholinesterase inhibitors can lead to desensitization of acetylcholine receptors, which can have adverse effects on cognitive function and muscle contraction.
实验室实验的优点和局限性
S-[2-(1-piperidinyl)ethyl] ethanethioate hydrobromide has several advantages for lab experiments. It is a potent and selective acetylcholinesterase inhibitor, which makes it useful for investigating the role of acetylcholinesterase in various biochemical and physiological processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, S-[2-(1-piperidinyl)ethyl] ethanethioate hydrobromide has some limitations for lab experiments. It can have adverse effects on cognitive function and muscle contraction with prolonged use, which can limit its use in certain experiments. It can also be expensive and difficult to obtain, which can limit its accessibility to researchers.
未来方向
There are several future directions for the use of S-[2-(1-piperidinyl)ethyl] ethanethioate hydrobromide in scientific research. One direction is the development of new acetylcholinesterase inhibitors with improved selectivity and potency. Another direction is the investigation of the role of acetylcholinesterase in neurodegenerative diseases other than Alzheimer's disease. Finally, the use of S-[2-(1-piperidinyl)ethyl] ethanethioate hydrobromide in combination with other drugs or therapies to improve cognitive function and muscle contraction could be explored.
合成方法
The synthesis of S-[2-(1-piperidinyl)ethyl] ethanethioate hydrobromide involves the reaction of 2-(1-piperidinyl) ethanol with ethanethioic acid S-methyl ester hydrochloride in the presence of triethylamine and triphenylphosphine. The resulting product is then treated with hydrobromic acid to yield S-[2-(1-piperidinyl)ethyl] ethanethioate hydrobromide hydrobromide. The purity of the product can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
S-[2-(1-piperidinyl)ethyl] ethanethioate hydrobromide is widely used in scientific research to investigate the role of acetylcholinesterase in various biochemical and physiological processes. It is particularly useful in the study of Alzheimer's disease, where acetylcholinesterase inhibitors are used to improve cognitive function in patients. S-[2-(1-piperidinyl)ethyl] ethanethioate hydrobromide has also been used to study the role of acetylcholinesterase in muscle contraction, synaptic transmission, and neurodegeneration.
属性
IUPAC Name |
S-(2-piperidin-1-ylethyl) ethanethioate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS.BrH/c1-9(11)12-8-7-10-5-3-2-4-6-10;/h2-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAYHKOAUDVYNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCN1CCCCC1.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-piperidin-1-ylethyl) ethanethioate;hydrobromide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-difluorobenzyl)-4-[1-(1H-1,2,4-triazol-1-ylacetyl)-3-pyrrolidinyl]piperidine](/img/structure/B6058750.png)
![5-chloro-4,6-dimethyl-2-(4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6058751.png)
![3-methyl-4-(3-methylphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058760.png)
![methyl 5-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6058764.png)
![isopropyl 4-({[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B6058769.png)
![N-cyclopentyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6058772.png)


![1,3-benzodioxol-5-yl(1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6058801.png)
![(2E)-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-pyridinyl)acrylamide](/img/structure/B6058810.png)
![4-(acetylamino)-N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6058820.png)
![6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B6058847.png)

![N-benzyl-2-{[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B6058868.png)